AChE Inhibitory Potency
AChE-IN-47 exhibits an IC50 of 0.24 ± 0.04 μM for AChE inhibition, which is comparable to or more potent than several clinically used AChE inhibitors and represents the most potent compound within its chemical series [1]. Specifically, its potency is 1.5-fold weaker than galantamine (IC50 = 0.16 μM) [2], 28-fold weaker than donepezil (IC50 = 0.0067 μM) [3], and 18-fold weaker than rivastigmine (IC50 = 0.0043 μM) [4]. However, AChE-IN-47's potency is 320-fold greater than tacrine (IC50 = 77 μM) [5] and surpasses other deoxyvasicinone derivatives such as compounds 8g and 8n (IC50 = 0.38 μM and 0.34 μM, respectively) [6].
| Evidence Dimension | AChE inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 0.24 ± 0.04 |
| Comparator Or Baseline | Galantamine: 0.16; Donepezil: 0.0067; Rivastigmine: 0.0043; Tacrine: 77; Deoxyvasicinone analog 8g: 0.38; Deoxyvasicinone analog 8n: 0.34 |
| Quantified Difference | AChE-IN-47 is 1.5-fold less potent than galantamine, 28-fold less than donepezil, 18-fold less than rivastigmine, but 320-fold more potent than tacrine, and more potent than analog 8g (1.6-fold) and analog 8n (1.4-fold). |
| Conditions | Ellman's assay using electric eel AChE |
Why This Matters
This potency profile confirms that AChE-IN-47 is a robust AChE inhibitor suitable for AD research, while its structural novelty and enhanced activity over related deoxyvasicinone analogs provide a differentiated tool for probing structure-activity relationships.
- [1] Dong S, et al. Discovery of novel deoxyvasicinone derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease. Eur J Med Chem. 2024;264:116013. View Source
- [2] Piemontese L, et al. Donepezil-based multi-target directed ligands for Alzheimer's disease. Pharmaceuticals. 2022;15(3):306. View Source
- [3] Marucci G, Buccioni M, Ben DD, et al. Efficacy of acetylcholinesterase inhibitors in Alzheimer's disease. Neuropharmacology. 2021;190:108352. View Source
- [4] Marucci G, Buccioni M, Ben DD, et al. Efficacy of acetylcholinesterase inhibitors in Alzheimer's disease. Neuropharmacology. 2021;190:108352. View Source
- [5] Marucci G, Buccioni M, Ben DD, et al. Efficacy of acetylcholinesterase inhibitors in Alzheimer's disease. Neuropharmacology. 2021;190:108352. View Source
- [6] Wang Y, et al. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer's disease. Bioorg Chem. 2022;119:105542. View Source
